molecular formula C19H20N4O4 B2708273 2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 714947-90-7

2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Cat. No.: B2708273
CAS No.: 714947-90-7
M. Wt: 368.393
InChI Key: NQWSMBUJWXQVBD-UHFFFAOYSA-N
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Description

2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a hydrazide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde to form a hydrazone, followed by cyclization to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 3-hydroxy-4-phenoxyacetohydrazide under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group might yield a ketone, while reduction of the hydrazide could produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide exerts its effects is not fully understood, but it is believed to involve interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-11-18(12-3-5-13(26-2)6-4-12)19(23-22-11)15-8-7-14(9-16(15)24)27-10-17(25)21-20/h3-9,24H,10,20H2,1-2H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWSMBUJWXQVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328107
Record name 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714947-90-7
Record name 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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